molecular formula C20H21NO5 B1149365 1,2-Methylenedioxy-3,10,11-trimethoxyaporphine CAS No. 14050-90-9

1,2-Methylenedioxy-3,10,11-trimethoxyaporphine

Cat. No.: B1149365
CAS No.: 14050-90-9
M. Wt: 355.38444
InChI Key:
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Description

1,2-Methylenedioxy-3,10,11-trimethoxyaporphine is a complex organic molecule with the molecular formula C20H21NO5 and a molecular weight of 355.38444. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: The compound’s complex structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for drug development and understanding biochemical pathways.

    Industry: Its unique structure could make it useful in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The complexity of its structure likely makes large-scale synthesis challenging and costly.

Chemical Reactions Analysis

Types of Reactions

1,2-Methylenedioxy-3,10,11-trimethoxyaporphine can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitrogen-containing ring.

    Substitution: Substitution reactions may occur at the aromatic rings or the methoxy groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,2-Methylenedioxy-3,10,11-trimethoxyaporphine include:

    Cassyfiline: A compound with a similar pentacyclic structure and methoxy groups.

    Other pentacyclic compounds: Various other pentacyclic compounds with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties .

Properties

IUPAC Name

7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTZCWLHHIYAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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